Lipophilicity Gain vs. Non-Thioether Analog
The introduction of the para-methylthio group in 1-(2-Amino-5-(methylthio)phenyl)propan-1-one substantially increases its calculated lipophilicity compared to the unsubstituted 1-(2-aminophenyl)propan-1-one. This difference directly impacts membrane permeability and non-specific protein binding in a biological context [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.5 |
| Comparator Or Baseline | 1-(2-Aminophenyl)propan-1-one (CAS 1196-28-7): XLogP3-AA = 1.5 |
| Quantified Difference | An increase of +1.0 unit, representing approximately a 10-fold higher partition coefficient. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
This quantifiable change in lipophilicity is critical for users designing SAR studies or optimizing lead compounds, as it dictates a different pharmacokinetic profile space.
- [1] PubChem Compound Summary for CID 10442652, 1-[2-Amino-5-(methylsulfanyl)phenyl]propan-1-one. National Center for Biotechnology Information (NCBI). View Source
- [2] PubChem Compound Summary for CID 121117, 1-(2-aminophenyl)propan-1-one. National Center for Biotechnology Information (NCBI). View Source
